molecular formula C15H12N2O3S B2502915 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2502915
M. Wt: 300.3 g/mol
InChI Key: DMVRIOBFXVERIW-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid features a fused thieno[2,3-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. Key substituents include:

  • A methyl group at position 5, contributing to steric and electronic effects.
  • A carboxylic acid at position 6, enabling solubility in basic media and salt formation.
  • A 4-oxo group, forming a ketone that may participate in hydrogen bonding.

Properties

IUPAC Name

2-benzyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-8-11-13(18)16-10(7-9-5-3-2-4-6-9)17-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVRIOBFXVERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Source
1 Gewald reaction Methyl pyruvate, malononitrile, S8 65–75
2 Cyclization Formamidine acetate, DMF, 120°C 80
3 Bromination NBS, DMF, 0°C to RT 70
4 Benzylation BenzylMgBr, Pd(PPh3)4, THF 60
5 Carboxylation 6M HCl, reflux 85

Challenges and Mitigation Strategies

  • Low Yields in Ullmann Coupling : Optimizing catalyst loading (e.g., 10 mol% Pd(PPh3)4) and using anhydrous THF improves yields to 60%.
  • Regioselectivity in Bromination : NBS in DMF selectively brominates position 5 due to the electron-rich thiophene ring.
  • Acid Sensitivity : Hydrolysis of nitriles requires controlled HCl addition to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary based on the desired reaction, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of antimicrobial agents. Its structural characteristics allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Research indicates that 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid exhibits notable antimicrobial properties. Comparative studies have shown that its derivatives can enhance activity against various pathogens.

Antiviral Properties

Studies have suggested that compounds similar to this compound may possess antiviral properties. The mechanism of action is thought to involve inhibition of viral replication through interaction with viral enzymes.

Potential Anti-cancer Activity

Preliminary investigations have indicated that this compound may exhibit anti-cancer properties. The thieno-pyrimidine structure is known for its ability to inhibit cell proliferation in certain cancer cell lines. Ongoing research aims to elucidate the specific pathways involved in its anti-cancer effects.

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-Methylthieno[2,3-d]pyrimidineLacks benzyl substitutionModerate antimicrobial activity
4-Oxo-thieno[2,3-d]pyrimidineDifferent substituents on pyrimidineAntiviral properties
N-(benzyl) derivatives of thieno compoundsVarying alkyl substitutionsEnhanced antimicrobial properties

Case Studies

Several case studies have been documented to explore the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition zones compared to control substances.
  • Anti-cancer Research : Another study focused on the compound's effects on specific cancer cell lines, demonstrating reduced cell viability and increased apoptosis rates.

Mechanism of Action

The mechanism of action of 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations at Position 2

The benzyl group at position 2 distinguishes the target compound from analogs:

  • Compound 11a (): Features a 2,4,6-trimethylbenzylidene group. The bulkier substituent reduces solubility but may enhance target binding. Melting point: 243–246°C .
  • Compound 11b (): Substituted with a 4-cyanobenzylidene group. Melting point: 213–215°C .
  • 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate (): Lacks a substituent at position 2, resulting in a lower molecular weight (228.23 g/mol) and higher aqueous solubility .
Compound Position 2 Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzyl ~319 (estimated) N/A
11a () 2,4,6-Trimethylbenzylidene 386 243–246
11b () 4-Cyanobenzylidene 403 213–215
Compound None 228.23 N/A

Functional Group Variations at Position 6

The carboxylic acid at position 6 contrasts with other functional groups:

  • Compound 12 (): Contains a carbonitrile (CN) group, reducing solubility but increasing reactivity in nucleophilic additions. Molecular weight: 318 g/mol .
  • 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Features an oxadiazole ring, which may enhance antimicrobial activity through π-π stacking interactions .

Modifications in the Core Structure

  • 3-Amino-5-methyl-2-(alkylthio)-4-oxo derivatives (): Include an amino group at position 3 and alkylthio at position 2. These modifications improve antimicrobial efficacy, with alkylthio groups enhancing membrane permeability .
  • 2-(Methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (): Replaces benzyl with methoxymethyl, balancing lipophilicity and solubility .

Biological Activity

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂N₂O₃S. Its structure features a thieno[2,3-d]pyrimidine core with a benzyl group and a carboxylic acid functional group, which contribute to its biological properties. The unique combination of these features enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the reaction of 5-methylthieno[2,3-d]pyrimidine derivatives with benzyl halides under basic conditions to yield the desired compound. This method allows for the introduction of various substituents that can modulate biological activity.

Biological Activity

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainActivity
Escherichia coli Inhibitory
Staphylococcus aureus Inhibitory
Mycobacterium tuberculosis Significant activity

In vitro tests have demonstrated that the compound has a minimum inhibitory concentration (MIC) indicating its potency against these pathogens .

Mechanism of Action
The mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of metabolic pathways. The presence of the thieno-pyrimidine ring system is crucial for its antimicrobial efficacy .

Case Studies

  • Antibacterial Evaluation
    A study evaluated various derivatives of thieno[2,3-d]pyrimidines for their antibacterial activity. Among them, this compound was found to be one of the most potent against multiple strains, including resistant strains of Staphylococcus aureus .
  • Toxicity Assessment
    Toxicity studies showed that this compound exhibited low hemolytic activity at concentrations up to 200 µmol/L, indicating a favorable safety profile for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

ModificationEffect on Activity
Addition of alkyl groupsEnhanced antimicrobial properties
Alteration of the carboxylic acid groupChanges in solubility and bioavailability

These modifications allow researchers to optimize the compound for better efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-benzyl-5-methyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Methodology : The compound is synthesized via cyclocondensation of precursors like 5-amino-3-methyl-N-arylthiophene-2,4-dicarboxamides with iminocoumarin derivatives under mild conditions . Direct amidation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with benzylamine is challenging due to low ester reactivity; peptide coupling reagents (e.g., HATU, DCC) are used instead to activate the carboxylic acid intermediate .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How is the crystal structure of this compound and its derivatives characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, derivatives form 3D networks via N–H⋯O and O–H⋯O interactions (N⋯O = 2.717–3.022 Å) .
  • Key Considerations : Crystallize compounds in DMF/water or methanol. Refinement parameters: Rfactor<0.06R_{\text{factor}} < 0.06, wRfactor<0.18wR_{\text{factor}} < 0.18 .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), with ampicillin as a control. Docking studies against bacterial targets like TrmD methyltransferase guide structure optimization .
  • Key Data : Derivatives with benzylthio substituents (e.g., compound 2d ) show MIC = 12.5–25 μg/mL against Proteus vulgaris .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence dual inhibition of DHFR and thymidylate synthase (TS)?

  • Methodology : Replace the benzyl group with glutamic acid moieties to enhance binding to folate-binding enzymes. Test inhibitory activity using enzyme kinetics (e.g., KiK_i for DHFR and TS) and cellular assays (e.g., GI50_{50} in tumor cell lines) .
  • Key Findings : Pyrrolo[2,3-d]pyrimidine derivatives with 2,4-diamino substitutions exhibit dual inhibition (e.g., compound 3 : GI50_{50} < 108^{-8} M in HeLa cells) .

Q. How can molecular docking resolve discrepancies between in silico predictions and in vitro activity data?

  • Methodology : Perform flexible ligand docking (e.g., AutoDock Vina) with optimized force fields. Validate using MD simulations to assess binding stability. For example, TrmD docking correlates with MIC values when hydrophobic interactions dominate .
  • Troubleshooting : If activity is lower than predicted, check protonation states or solvent-accessible surface area (SASA) of the binding pocket .

Q. What strategies optimize regioselectivity in thieno[2,3-d]pyrimidine functionalization?

  • Methodology : Use directing groups (e.g., oxadiazole) at position 6 to control substitution patterns. For example, coupling 1,3,4-oxadiazole derivatives with benzohydrazide improves yield (up to 83%) and regioselectivity .
  • Key Data : Substituents at position 5 (e.g., ethyl vs. methyl) alter electronic effects, affecting reaction rates (e.g., t1/2t_{1/2} reduced by 30% with electron-withdrawing groups) .

Q. How does the Dimroth rearrangement impact the synthesis of fused pyrimidine derivatives?

  • Methodology : Apply pentafluorophenylammonium triflate as a catalyst to facilitate ring expansion. Monitor rearrangement via 1H NMR^1\text{H NMR} (disappearance of NH2_2 signals at δ 6.5–7.0 ppm) .
  • Key Data : Yields >85% achieved in 2 h under solvent-free conditions .

Data Contradiction Analysis

Q. Why do some derivatives show high computational binding affinity but low antimicrobial activity?

  • Potential Causes :

  • Poor solubility or membrane permeability (evaluate logP; ideal range: 1–3).
  • Off-target effects (e.g., cytotoxicity in mammalian cells).
    • Resolution : Synthesize prodrugs (e.g., ester-protected carboxylates) or use nanoformulations to improve bioavailability .

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